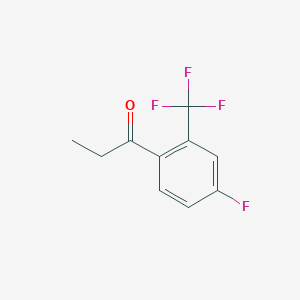

4'-Fluoro-2'-(trifluoromethyl)propiophenone

Description

4’-Fluoro-2’-(trifluoromethyl)propiophenone is an organic compound with the molecular formula C10H8F4O It is a derivative of propiophenone, characterized by the presence of a fluoro group at the 4’ position and a trifluoromethyl group at the 2’ position on the phenyl ring

Properties

IUPAC Name |

1-[4-fluoro-2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-2-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLZDUZBHFEOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2’-(trifluoromethyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluoro-2-(trifluoromethyl)benzoyl chloride and propionic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4’-Fluoro-2’-(trifluoromethyl)propiophenone follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and advanced purification techniques such as distillation and recrystallization to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2’-(trifluoromethyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 4’-fluoro-2’-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4’-fluoro-2’-(trifluoromethyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4'-Fluoro-2'-(trifluoromethyl)propiophenone has garnered interest as a potential pharmaceutical intermediate due to its unique structural features that may enhance binding affinity and selectivity for specific biological targets. Research indicates that fluorinated compounds often exhibit altered biological activities, making them significant in drug discovery.

- Biochemical Probes : The compound's distinct structure may influence various biochemical pathways, leading to specific biological effects. Studies on its interaction with biological systems are crucial for assessing safety profiles and efficacy in medicinal applications.

- Pharmacological Properties : The presence of fluorine and trifluoromethyl groups can significantly affect the compound's reactivity and binding affinity to various biological targets, modulating biochemical pathways.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can be utilized in:

- Substitution Reactions : The compound can undergo various substitution reactions, leading to the formation of derivatives that may possess distinct pharmacological properties.

- Oxidation and Reduction Reactions : Major products formed from these reactions include 4'-fluoro-2'-(trifluoromethyl)benzoic acid upon oxidation and 4'-fluoro-2'-(trifluoromethyl)propan-1-ol upon reduction.

Interaction Studies

Studies focusing on the interactions of this compound with biological systems have demonstrated its potential as a biochemical probe. These investigations assess how the compound influences various molecular targets and pathways, providing insights into its pharmacological potential.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-(trifluoromethyl)propiophenone depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

4’-Fluoropropiophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

2’-(Trifluoromethyl)propiophenone: Lacks the fluoro group, affecting its overall chemical behavior.

4’-Chloro-2’-(trifluoromethyl)propiophenone: Substitutes the fluoro group with a chloro group, leading to variations in reactivity and applications.

Uniqueness

4’-Fluoro-2’-(trifluoromethyl)propiophenone is unique due to the combined presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research and industrial applications.

Biological Activity

4'-Fluoro-2'-(trifluoromethyl)propiophenone is an organic compound with the molecular formula C10H8F4O. It is a derivative of propiophenone, characterized by a fluoro group at the 4' position and a trifluoromethyl group at the 2' position on the phenyl ring. This unique structure enhances its potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemical research.

The compound is synthesized primarily through Friedel-Crafts acylation using 4-fluoro-2-(trifluoromethyl)benzoyl chloride and propionic acid in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions are optimized to yield high purity and yield, essential for subsequent biological studies.

Biological Activity

The biological activity of this compound has been explored in several contexts:

- Biochemical Probes : Its fluorinated structure allows it to interact with various biological molecules, potentially serving as a biochemical probe to study enzyme activities and receptor interactions .

- Pharmacological Properties : Preliminary studies suggest that this compound may exhibit pharmacological properties that can be harnessed in drug development. The presence of both fluoro and trifluoromethyl groups enhances its binding affinity to certain targets, influencing various biochemical pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity. This interaction is influenced by the electronic effects of the fluorinated groups, which can enhance selectivity and potency against certain targets.

- Chemical Reactivity : The compound undergoes various chemical reactions, including oxidation and reduction, which may lead to the formation of biologically active metabolites. For instance, it can be oxidized to form carboxylic acids or ketones, which may have distinct biological activities.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds similar to this compound:

- Pharmacological Screening : In vitro studies have shown that derivatives of this compound exhibit varying degrees of inhibitory activity against specific enzymes involved in metabolic pathways. These findings suggest potential applications in treating metabolic disorders .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence biological activity. For example, variations in substituents on the phenyl ring significantly affect binding affinity and selectivity for target receptors .

- Toxicity Assessments : Preliminary toxicity studies indicate that while some derivatives show promising biological activity, they also exhibit varying levels of cytotoxicity. Further investigations are necessary to optimize their therapeutic index .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Fluoro Group | Trifluoromethyl Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | High |

| 4'-Fluoropropiophenone | Yes | No | Moderate |

| 2'-(Trifluoromethyl)propiophenone | No | Yes | Low |

| 4'-Chloro-2'-(trifluoromethyl)propiophenone | Yes | Yes | Variable |

This table illustrates how the combination of both functional groups in this compound contributes to its enhanced biological activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.